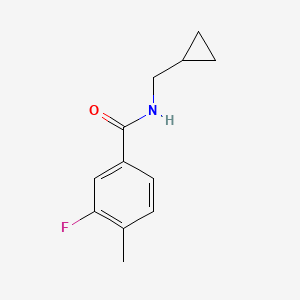![molecular formula C13H13ClN2O2 B7472987 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione, also known as CCMP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. Its unique chemical structure makes it an attractive candidate for drug development, particularly in the field of cancer research. In
Mécanisme D'action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione is not fully understood, but it is believed to act through inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. By inhibiting this enzyme, 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione disrupts DNA synthesis and cell proliferation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of DNA synthesis. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione is its high potency and specificity for DHODH inhibition, making it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has some limitations in lab experiments, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione. One area of interest is the development of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione analogues with improved potency and solubility. Another direction is the investigation of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to elucidate the precise mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione and its potential therapeutic applications in other diseases beyond cancer.
Méthodes De Synthèse
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The final product is obtained through recrystallization and purification. The synthesis of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer. 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-15-8-7-12(17)16(13(15)18)9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGVGQIOIVJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
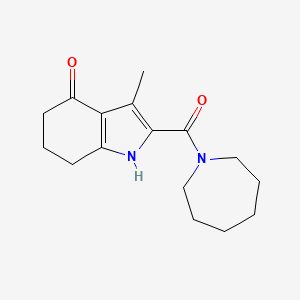

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
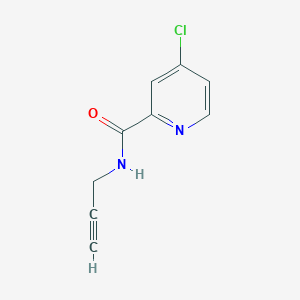
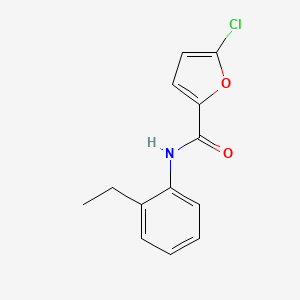
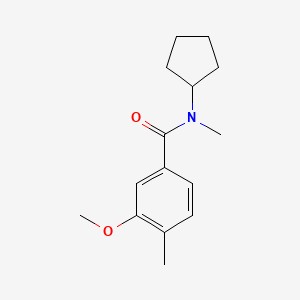
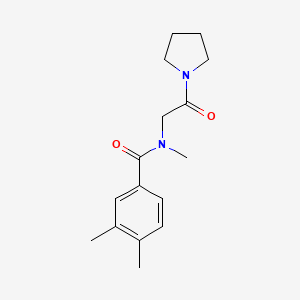

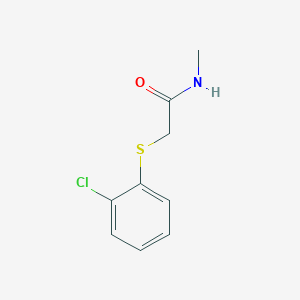
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
